GNF-Pf-520

Description

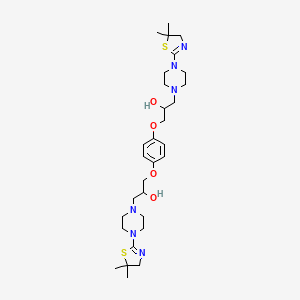

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-[4-[3-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N6O4S2/c1-29(2)21-31-27(41-29)35-13-9-33(10-14-35)17-23(37)19-39-25-5-7-26(8-6-25)40-20-24(38)18-34-11-15-36(16-12-34)28-32-22-30(3,4)42-28/h5-8,23-24,37-38H,9-22H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTLJHVHNWSGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=C(S1)N2CCN(CC2)CC(COC3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=NCC(S5)(C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Optimization Methodologies for Gnf Pf Compounds

Structure-Activity Relationship (SAR) Elucidation of GNF-Pf Scaffolds

Arylpyrrole and Diaminoquinazoline Derivative Investigations

In the quest for new anti-malarial leads, researchers have extensively investigated various heterocyclic compounds. Among these, arylpyrrole and diaminoquinazoline derivatives have emerged as promising scaffolds. The GNF's high-throughput screening of their extensive compound libraries has led to the identification of numerous hits, which are then subjected to rigorous structure-activity relationship (SAR) studies.

Diaminoquinazoline derivatives have also been a focal point of anti-malarial research. These compounds often target dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of Plasmodium falciparum. The exploration of this chemical class involves synthesizing a variety of analogues with different substitution patterns on the quinazoline (B50416) ring and the diamino side chains to enhance their inhibitory activity against the parasite's DHFR while maintaining selectivity over the human enzyme.

Correlations Between Structural Features and Anti-Plasmodial Potency

The systematic modification of lead compounds from the arylpyrrole and diaminoquinazoline series has allowed researchers to establish clear correlations between specific structural features and their anti-plasmodial potency. These structure-activity relationships are critical for guiding the rational design of more effective drug candidates.

For the arylpyrrole class, it has been observed that the nature and position of substituents on the aryl ring play a pivotal role in determining the compound's activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, which in turn affects its binding affinity to the target protein. The length and flexibility of any linker connecting the pyrrole (B145914) core to other parts of the molecule are also critical for optimal activity.

In the case of diaminoquinazoline derivatives, SAR studies have demonstrated that the substitution at the 2- and 4-positions of the quinazoline ring is crucial for their anti-plasmodial effects. The nature of the amino groups and the presence of specific side chains can significantly influence the compound's ability to fit into the active site of the target enzyme. The data gathered from these studies are often compiled into tables to visualize the impact of different structural modifications on the inhibitory concentration (IC50) against P. falciparum.

Table 1: Structure-Activity Relationship of Representative Arylpyrrole Derivatives against P. falciparum

| Compound | R1 | R2 | IC50 (nM) |

|---|---|---|---|

| AP-1 | H | Cl | 150 |

| AP-2 | CH3 | Cl | 98 |

| AP-3 | H | OCH3 | 210 |

Table 2: Structure-Activity Relationship of Representative Diaminoquinazoline Derivatives against P. falciparum

| Compound | R1 | R2 | IC50 (nM) |

|---|---|---|---|

| DQ-1 | H | NH2 | 75 |

| DQ-2 | Cl | NH2 | 42 |

| DQ-3 | H | N(CH3)2 | 110 |

Lead Optimization Strategies in GNF-Pf Compound Development

Once a promising lead compound, such as one from the GNF-Pf series, is identified, it undergoes a rigorous lead optimization phase to enhance its drug-like properties. This process involves a multi-parameter optimization approach to improve efficacy, safety, and pharmacokinetic profiles.

Iterative Design for Enhanced Cellular Efficacy

The lead optimization process is characterized by an iterative design-synthesize-test-analyze cycle. Medicinal chemists use the initial SAR data to design new analogues with predicted improvements in cellular potency and selectivity. These new compounds are then synthesized and tested in a battery of in vitro assays, including cellular proliferation assays against various strains of P. falciparum.

The goal of this iterative process is to systematically refine the chemical structure to maximize its anti-plasmodial activity while minimizing any off-target effects that could lead to toxicity. This involves fine-tuning the scaffold to improve its interaction with the parasitic target and optimizing its physicochemical properties to ensure good cell permeability and accumulation within the parasite.

Preclinical Property Modulation for Optimized Profile

Beyond cellular efficacy, lead optimization also focuses on modulating the compound's preclinical properties to ensure it has a suitable profile for in vivo studies. This includes optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Key parameters that are assessed and optimized include aqueous solubility, metabolic stability in liver microsomes, and plasma protein binding. Modifications are made to the chemical structure to improve these properties without compromising the compound's anti-plasmodial potency. For instance, introducing polar functional groups can enhance solubility, while blocking sites of metabolism can increase the compound's half-life. The ultimate aim is to develop a preclinical candidate with a well-balanced profile of potency, selectivity, and favorable pharmacokinetics, making it suitable for further development into a new anti-malarial drug.

Mechanism of Action Moa and Target Deconvolution of Gnf Pf Compounds

Identification and Validation of Parasite Molecular Targets

Identifying the specific molecular targets of antimalarial compounds is a key step in the drug discovery pipeline. Various approaches, including in vitro evolution of resistance and chemogenomics, have been employed to deconvolute the targets of GNF-Pf compounds and related chemical series.

Investigation of Plasmodium falciparum P-type Cation-Transporter ATPase 4 (PfATP4) as a Key Target

Plasmodium falciparum P-type Cation-Transporter ATPase 4 (PfATP4) has emerged as a validated and vulnerable drug target in malaria parasites. PfATP4 is located on the parasite's plasma membrane and is believed to function as a sodium efflux pump, maintaining low intracellular sodium concentrations in the parasite despite the high sodium environment of the infected red blood cell. researchgate.netmdpi.comusp.br Inhibitors of PfATP4 disrupt this ion homeostasis, leading to an increase in intracellular sodium and a decrease in cytoplasmic pH, which is detrimental to the parasite. researchgate.netmdpi.comusp.bruni.lu

Research on the aminopyrazole compound GNF-Pf-4492 has identified PfATP4 as its molecular target. mdpi.comusp.br In vitro selection for resistance to GNF-Pf-4492 resulted in parasite lines acquiring mutations in the gene encoding PfATP4. mdpi.comusp.brnih.gov These mutations were shown to confer resistance to GNF-Pf-4492 and also to spiroindolone antimalarials, another class of compounds known to target PfATP4, indicating a common mechanism of resistance. mdpi.comusp.br This evidence strongly supports PfATP4 as a critical target for GNF-Pf-4492 and highlights its importance as an antimalarial drug target. mdpi.comusp.br

Alterations in Phosphatidylcholine Biosynthesis Pathways

Phosphatidylcholine (PC) is a major phospholipid essential for membrane biogenesis in P. falciparum, and its synthesis is a validated target for antimalarial chemotherapy. nih.govnih.gov While direct evidence for GNF-Pf-520's impact on PC biosynthesis is not explicitly detailed in available search results, studies on other antimalarials, such as the bisthiazolium compound T4, have demonstrated that targeting PC synthesis pathways can lead to significant parasite growth inhibition. nih.gov T4, for instance, was shown to decrease the level of choline (B1196258)/ethanolamine-phosphotransferase (PfCEPT), a key enzyme in the final step of PC synthesis, and alter the synthesis of PC from choline and ethanolamine. nih.gov Metabolomic studies have also indicated that perturbations in phospholipid synthesis pathways, including phosphatidylcholine, phosphatidylserine, and phosphatidylinositol, can occur in response to antimalarial compounds that disrupt ion homeostasis, suggesting potential links between different cellular stresses and lipid metabolism in the parasite. researchgate.net

Targeting of UDP-galactose and Acetyl-CoA Transporters (PfUGT, PfACT)

Resistance studies involving related GNF-Pf compounds, specifically the imidazolopiperazines like GNF179 (KAF179), have identified mutations in the genes encoding the UDP-galactose transporter (PfUGT) and the Acetyl-CoA transporter (PfACT) as mechanisms of resistance. nih.govresearchgate.netnih.gov Both PfUGT and PfACT are localized to the endoplasmic reticulum (ER) in P. falciparum. nih.govresearchgate.net The identification of mutations in these transporters in resistant parasite lines suggests that these transporters may play a role in the uptake, metabolism, or efflux of imidazolopiperazine compounds, or that the compounds' targets are functionally linked to the processes mediated by these transporters. This implies that related GNF-Pf compounds, potentially including this compound, could interact with or be affected by the activity of PfUGT and PfACT, highlighting the importance of transporter activity in the parasite's response to these compounds.

Influence on Mitochondrial Electron Transport Chain and Metabolic Processes

The mitochondrial electron transport chain (ETC) in P. falciparum is a validated drug target, essential for processes like de novo pyrimidine (B1678525) biosynthesis. researchgate.netmdpi.comnih.gov While not directly linked to this compound in the available results, studies on other GNF-Pf compounds, such as GNF-Pf-3600 and MMV085203, have shown that resistance mutations can occur in PfMFR3, a mitochondrial transporter. nih.govwustl.edu This suggests that some compounds within the GNF-Pf series may exert their effects, at least in part, by influencing mitochondrial function or processes dependent on mitochondrial transport. The parasite's mitochondrion contains several dehydrogenases that shuttle electrons to the ubiquinone pool, impacting ATP generation and metabolic pathways. researchgate.netmdpi.comnih.gov Perturbations to these processes can have significant consequences for parasite viability.

Biochemical and Cellular Responses to GNF-Pf Compound Exposure

Exposure of P. falciparum parasites to GNF-Pf compounds can elicit a range of biochemical and cellular responses as the parasite attempts to adapt or is overcome by the compound's effects.

Analysis of Intracellular Ion Homeostasis Perturbations

Disruption of intracellular ion homeostasis, particularly sodium ion ([Na+]) balance, is a known mechanism of action for some antimalarial compounds, such as spiroindolones and aminopyrazoles, which target the P. falciparum Na+ pump PfATP4. nih.govacs.org While direct evidence for this compound's effect on ion homeostasis is not available, studies on a PfATP4 inhibitor (PA21A092) have shown that ionic perturbation can lead to significant alterations in parasite metabolism and potentially activate protein kinases via phospholipid-dependent signaling. researchgate.net This suggests that if this compound were to impact ion homeostasis, it could trigger a cascade of downstream biochemical and cellular responses in the parasite.

Metabolomic and Lipidomic Profiling of Parasite Adaptation

Metabolomic and lipidomic profiling are powerful tools for understanding the biochemical impact of antimalarial compounds on P. falciparum. These approaches can reveal changes in metabolite and lipid levels that indicate which pathways are being affected and how the parasite is attempting to adapt. uliege.bemdpi.comscispace.comnih.govnih.gov Studies using metabolomics on P. falciparum exposed to different antimalarials have shown distinct metabolic profiles associated with their mechanisms of action. uliege.benih.gov For example, a PfATP4 inhibitor caused substantial alterations in carbohydrate metabolites and lipid synthesis rates. researchgate.net While specific metabolomic or lipidomic data for this compound is not presented in the search results, such studies on GNF-Pf compounds in general could reveal alterations in pathways related to lipid metabolism (including PC biosynthesis), energy production (linked to mitochondrial function), or precursor availability (related to transporter activity).

Global Proteomic and Transcriptomic Responses in P. falciparum

Global proteomic and transcriptomic analyses provide a broad view of the molecular responses of P. falciparum to drug pressure, identifying changes in protein abundance and gene expression. nih.govmdpi.comnih.govbiorxiv.orgbiorxiv.orgbiorxiv.org Transcriptomic studies can reveal transcriptional cascades and stress responses, while proteomic studies can highlight changes in protein levels, including enzymes and transporters. nih.govbiorxiv.orgbiorxiv.org For instance, exposure to the bisthiazolium compound T4 led to a decrease in PfCEPT protein levels, despite a lack of significant transcriptional changes in PC biosynthesis genes, indicating post-transcriptional regulation. nih.gov While specific proteomic or transcriptomic data for this compound is not available, studies on related GNF-Pf compounds or compounds with similar proposed mechanisms could identify altered expression or abundance of proteins involved in the previously mentioned pathways, such as enzymes in phospholipid synthesis, mitochondrial proteins, or transporters. Transcriptomic analysis might also reveal induction of genes related to stress responses or developmental changes, such as gametocytogenesis, which has been observed with other antimalarial compounds. nih.govfrontiersin.org

Biological Activities and Preclinical Efficacy Assessment of Gnf Pf Compounds

In Vitro Anti-Plasmodial Spectrum Across Life Cycle Stages

In vitro studies are crucial for understanding the direct effects of a compound on the malaria parasite under controlled laboratory conditions. GNF-Pf-520 has been evaluated for its activity against various stages of the Plasmodium falciparum life cycle.

Efficacy Against Asexual Blood Stages (Ring, Trophozoite, Schizont)

This compound has demonstrated potent inhibitory activity against the asexual blood stages of Plasmodium falciparum. These stages, which occur within red blood cells, are responsible for the clinical symptoms of malaria. Studies have shown that this compound exhibits rapid action against these proliferative stages. The compound's efficacy is typically measured by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit parasite growth by 50%. This compound has been reported to have low nanomolar IC50 values against sensitive P. falciparum strains.

| P. falciparum Strain | Asexual Stage IC50 (nM) |

| Sensitive Strains | Low nanomolar range |

| W2 (Resistant) | Low nanomolar range |

| Dd2 (Resistant) | Low nanomolar range |

Note: Specific IC50 values may vary slightly between studies depending on the assay conditions and parasite strain used.

Gametocytocidal Activity and Transmission-Blocking Potential

Beyond the asexual stages, this compound has also shown significant activity against Plasmodium falciparum gametocytes. Gametocytes are the sexual stages of the parasite responsible for transmission to mosquitoes. The ability of a compound to kill or inhibit the development of gametocytes is indicative of its potential to block malaria transmission. This compound has been particularly noted for its potent activity against mature stage V gametocytes, which are the most infectious stage for mosquitoes. This gametocytocidal activity is a key feature contributing to the compound's potential as a transmission-blocking agent. The concentration required to achieve 50% inhibition of gametocyte viability (IC50) is a common metric for this activity.

| P. falciparum Stage | Activity Metric | Value (nM) |

| Stage V Gametocytes | IC50 | Low nanomolar range |

Note: Gametocytocidal activity assessment methods and reported values can vary.

Potency Against Multidrug-Resistant Plasmodium falciparum Strains

A critical challenge in malaria treatment is the emergence and spread of drug resistance. This compound has demonstrated potent in vitro activity against Plasmodium falciparum strains resistant to existing antimalarial drugs, such as chloroquine (B1663885) and pyrimethamine. Studies involving resistant strains like W2 and Dd2 have shown that this compound maintains comparable potency to that observed against sensitive strains. This suggests a lack of cross-resistance with common antimalarial drugs and highlights its potential utility against resistant infections.

In Vivo Anti-Malarial Effectiveness in Rodent Models

Preclinical evaluation in rodent models infected with rodent malaria parasites is essential to assess the in vivo efficacy of potential antimalarial compounds. This compound has been tested in established rodent malaria models.

Evaluation in Plasmodium berghei Infection Models

Studies using Plasmodium berghei infection models in rodents have evaluated the in vivo efficacy of this compound. These models are often used for initial assessments of parasite clearance and survival benefit. This compound has shown effectiveness in reducing parasite levels and improving survival rates in P. berghei-infected mice. Efficacy in these models is often quantified by metrics such as the effective dose required to reduce parasitemia by a certain percentage (e.g., ED90, ED99).

| Rodent Model | Efficacy Metric | Outcome |

| Plasmodium berghei | Parasite Reduction | Significant reduction observed |

| Plasmodium berghei | Survival | Improved survival rates reported |

Assessment in Plasmodium chabaudi Infection Models

In addition to P. berghei, this compound has also been assessed in Plasmodium chabaudi infection models. P. chabaudi infections in mice often mimic certain aspects of human malaria, including the development of anemia and host immune responses. Evaluation in P. chabaudi models provides further insight into a compound's in vivo efficacy. This compound has demonstrated effectiveness in P. chabaudi models, contributing to parasite control and improved outcomes.

| Rodent Model | Efficacy Metric | Outcome |

| Plasmodium chabaudi | Parasite Control | Effectiveness demonstrated |

| Plasmodium chabaudi | Disease Progression | Improved outcomes reported |

The preclinical data from both in vitro and in vivo studies indicate that this compound is a potent antimalarial compound with activity against multiple parasite life cycle stages, including drug-resistant asexual forms and mature gametocytes, and demonstrates efficacy in rodent malaria models.

Dose-Dependent Parasitemia Suppression and Survival Outcomes

Studies investigating the preclinical efficacy of potential antimalarial compounds, including those structurally related to this compound, commonly demonstrate a dose-dependent relationship between the administered compound concentration and the observed suppression of parasitemia. Higher doses generally lead to greater reductions in parasite levels in the blood of infected animals. malariaworld.orgajol.inforesearchgate.netnih.gov This dose-dependent suppression of parasitemia is a key indicator of a compound's potential therapeutic efficacy. Concurrently, effective parasitemia suppression is often associated with improved survival rates in infected animal models compared to untreated control groups. malariaworld.orgajol.inforesearchgate.netnih.gov Prolongation of mean survival time is a critical outcome measure in preclinical antimalarial studies. malariaworld.orgresearchgate.netnih.gov

Data from studies on various antimalarial candidates illustrate this dose-dependent effect on parasitemia and survival. For example, studies on Sesamum indicum extracts showed dose-dependent parasitemia suppression and prolonged survival time in P. berghei-infected mice. malariaworld.org Similarly, investigations into Vernonia amygdalina extracts demonstrated that higher doses resulted in greater parasitemia suppression and increased survival time. nih.gov While specific detailed dose-response data for this compound were not immediately available in the search results, the principle of dose-dependent efficacy is a fundamental aspect evaluated for compounds within this class and in antimalarial drug discovery in general.

Pharmacological Characterization and Comparative Studies

Pharmacological characterization of this compound involves understanding its activity profile, including how it compares to existing antimalarial drugs and its potential when used in combination therapies.

Pharmacological Characterization and Comparative Studies

Comparative Efficacy with Established Antimalarial Drugs

Comparing the efficacy of novel compounds like this compound to established antimalarial drugs is crucial for assessing their potential clinical utility. Established antimalarials include drugs such as chloroquine, artemisinin (B1665778) and its derivatives, mefloquine, lumefantrine, piperaquine, atovaquone, and proguanil. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgguidetoimmunopharmacology.orgmims.comwikipedia.orgmims.compaho.org

Studies on novel antimalarial candidates often include comparator arms treated with standard therapies to provide context for their efficacy. For instance, some studies compare the parasitemia suppression and survival outcomes of experimental compounds to those achieved with drugs like chloroquine or artemisinin-based combination therapies (ACTs). ajol.infonih.govwho.int While ACTs are known to clear parasites rapidly and are highly effective in preventing recurrent parasitemia, resistance to various antimalarials, including chloroquine and increasingly artemisinin partners, necessitates the development of new drugs. malariaworld.orgwikipedia.orgwikipedia.orgwho.int Comparative studies aim to determine if a new compound offers superior efficacy, activity against resistant strains, or a different resistance profile compared to existing treatments. Research on GNF179, a related imidazolopiperazine compound, showed potent inhibition against both Plasmodium falciparum and Plasmodium ovale, comparable to or exceeding the activity of some established drugs in ex vivo studies. asm.org Such comparisons are vital in positioning new candidates within the current antimalarial landscape.

Investigation of Drug-Drug Synergy in Combination Therapies

The use of combination therapies is a cornerstone of modern malaria treatment, primarily to improve efficacy and mitigate the development of drug resistance. dndi.org Investigating the potential for drug-drug synergy between novel compounds and existing antimalarials is therefore a critical aspect of preclinical evaluation. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.

Studies exploring drug combinations involving antimalarial candidates assess whether combining this compound with other drugs, such as artemisinin derivatives or partner drugs used in ACTs (e.g., lumefantrine, piperaquine, amodiaquine, mefloquine, sulfadoxine/pyrimethamine), results in enhanced antiparasitic activity. wikipedia.orgwikipedia.orgguidetoimmunopharmacology.orgmims.compaho.orgdndi.orglatoxan.com Synergistic interactions could allow for lower doses of each compound, potentially reducing toxicity and cost while increasing efficacy and slowing the emergence of resistance. Research in this area involves in vitro studies assessing the combined inhibitory effects on parasite growth and in vivo studies evaluating the therapeutic outcomes of combination regimens in animal models. The goal is to identify combinations that provide superior outcomes compared to monotherapy or existing combination therapies.

Mechanisms of Resistance to Gnf Pf Compounds

Experimental Generation of Resistant Parasite Populations In Vitro

Experimental generation of drug-resistant P. falciparum populations in vitro is a fundamental approach to investigate resistance mechanisms. This process typically involves exposing parasite cultures to gradually increasing concentrations of a compound over an extended period. For GNF-Pf compounds, this method has been successfully applied to select for resistance to agents such as GNF-Pf-3600, MMV085203 (also known as GNF-Pf-4450), and GNF-Pf4492. wikipedia.orgguidetopharmacology.orgnih.govwikipedia.orgwikipedia.org

Studies involving intermittent treatment with increasing concentrations of GNF-Pf-3600 over several months have yielded resistant parasite lines with reduced sensitivity to the compound, exhibiting increased half maximal inhibitory concentration (IC50) values compared to the parental strains. For instance, P. falciparum 3D7 and Dd2 strains subjected to GNF-Pf-3600 selection produced clones with up to 5- to 10-fold and 2- to 3-fold decreased sensitivity, respectively. wikipedia.orgguidetopharmacology.org Similarly, exposure of P. falciparum to GNF-Pf4492 has led to the development of resistant lines over approximately 70 days of selection. wikipedia.org This in vitro evolution process allows for the isolation and characterization of genetic alterations and adaptive responses that confer reduced susceptibility.

Genetic Determinants of Resistance

Whole genome sequencing of P. falciparum lines resistant to GNF-Pf compounds and related structures has identified specific genetic determinants underlying the resistance phenotype. These determinants often involve mutations in genes encoding transporters or proteins critical for parasite homeostasis.

Identification and Characterization of Mutations in Target Genes (e.g., PfATP4)

Mutations in the P-type cation-transporter ATPase 4 (PfATP4, PF3D7_1211900) are a well-characterized mechanism of resistance to certain GNF-Pf compounds, particularly the aminopyrazole series, exemplified by GNF-Pf4492. nih.govwikipedia.orgwikipedia.orgfishersci.ca PfATP4 is recognized as an essential sodium transporter in P. falciparum, crucial for maintaining intracellular sodium homeostasis. nih.govwikipedia.orgwikipedia.org Compounds targeting PfATP4, such as GNF-Pf4492 and spiroindolones like KAE609 (cipargamin), disrupt this homeostasis by inhibiting the transporter's function. nih.govwikipedia.orgwikipedia.orgwikipedia.org

Resistance-conferring mutations in pfatp4 have been identified through the selection of resistant parasite lines. For instance, exposure to GNF-Pf4492 resulted in resistant clones with independent mutations in pfatp4. nih.govwikipedia.orgfishersci.ca Specific mutations, such as A211T and G223R in PfATP4, have been linked to reduced susceptibility to GNF-Pf4492 and cross-resistance to spiroindolones. wikipedia.orgmims.com The G223R mutation, found in some African P. falciparum isolates, has been shown to confer an approximate 8-fold increase in the IC50 of GNF-Pf4492 and spiroindolones. mims.com These mutations are believed to alter the transporter's interaction with the drug or its transport activity, thereby mitigating the compound's effect on sodium balance.

Discovery of Novel Resistance-Associated Transporters (e.g., PfMFR3, PfUGT, PfACT)

Beyond PfATP4, studies with other GNF-Pf compounds have led to the discovery of novel transporters implicated in resistance. Nonsynonymous mutations in PF3D7_0312500, encoding an uncharacterized protein predicted to be a major facilitator superfamily (MFS) transporter designated PfMFR3, are strongly associated with resistance to GNF-Pf-3600 and the structurally related compound MMV085203. wikipedia.orgguidetopharmacology.orgmims.comwikipedia.org Whole genome sequencing of GNF-Pf-3600-resistant clones revealed that all acquired nonsynonymous mutations in pfmfr3. wikipedia.orgguidetopharmacology.org PfMFR3 has been localized to the parasite mitochondrion and appears to function in mitochondrial transport, contributing to resistance against compounds with a mitochondrial mechanism of action. guidetopharmacology.orgmims.comwikipedia.org

Furthermore, resistance to imidazolopiperazine compounds, including GNF179, has been linked to mutations in genes encoding other transporters: pfact (PF3D7_1036800), an Acetyl-CoA transporter, and pfugt (PF3D7_1113300), a UDP-galactose transporter. fishersci.canih.govfishersci.ca These transporters localize to the endoplasmic reticulum (ER)/Golgi apparatus. nih.govfishersci.ca Mutations in pfact and pfugt have been identified in GNF179-resistant clones and have been shown to confer resistance not only to imidazolopiperazines but potentially to other chemically unrelated scaffolds, suggesting a role in broader multidrug resistance. fishersci.ca

Molecular and Cellular Adaptive Responses to GNF-Pf Compound Pressure

The genetic mutations identified in resistant parasites lead to molecular and cellular adaptations that enable survival in the presence of GNF-Pf compounds. These adaptations primarily involve altered transporter function and localization, impacting cellular homeostasis and drug accumulation.

Mutations in PfATP4, for instance, result in a modified sodium transporter that is less susceptible to inhibition by PfATP4-targeting compounds like GNF-Pf4492. This preserves the parasite's ability to regulate intracellular sodium levels despite drug pressure. nih.govwikipedia.orgwikipedia.org The specific functional consequences of different PfATP4 mutations can vary, influencing the degree of resistance and even leading to hypersensitivity to other compound classes in some cases. wikipedia.org

In the case of PfMFR3-mediated resistance to GNF-Pf-3600 and MMV085203, the mutations in the mitochondrial transporter likely affect the transport of the drug or a related metabolite into or out of the mitochondrion, where these compounds are thought to exert their effect. guidetopharmacology.orgmims.comwikipedia.org The localization of PfMFR3 to the mitochondria supports its role in modulating the concentration or impact of mitochondrially active compounds within this organelle. guidetopharmacology.orgmims.comwikipedia.org

Similarly, the involvement of ER-localized transporters like PfACT and PfUGT in resistance to imidazolopiperazines suggests that adaptive responses can include alterations in the transport or sequestration of these compounds within the parasite's secretory pathway. nih.govfishersci.ca Changes in the function of these transporters could reduce the effective concentration of the drug at its target site or interfere with cellular processes essential for the drug's action.

While copy number variations (CNVs) can be a mechanism of resistance for some antimalarials, studies on resistance to GNF-Pf-3600 and GNF179 did not consistently identify CNVs as a primary resistance mechanism in the selected lines. wikipedia.orgguidetopharmacology.orgwikipedia.orgfishersci.ca This highlights the prominence of point mutations in specific transporter genes as key drivers of resistance to these compounds.

Analysis of Cross-Resistance Patterns with Other Antimalarial Classes

Analysis of cross-resistance patterns in GNF-Pf compound-resistant lines provides insights into shared targets or resistance mechanisms with other antimalarial classes.

PfATP4-mediated resistance to aminopyrazoles like GNF-Pf4492 confers cross-resistance to structurally unrelated spiroindolones, such as KAE609 and KAE678, confirming that these distinct chemical classes converge on the same target. nih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.com This indicates that parasites developing resistance to one class of PfATP4 inhibitors are likely to be cross-resistant to others. Cross-resistance to certain compounds from the Malaria Box has also been observed in GNF-Pf4492-resistant lines. wikipedia.org

Resistance mediated by mutations in pfmfr3 to GNF-Pf-3600 and MMV085203 extends to other compounds with a mitochondrial mechanism of action, including atovaquone. guidetopharmacology.orgmims.comwikipedia.orgmims.com This suggests a common pathway for resistance to drugs affecting mitochondrial function, mediated by PfMFR3. However, PfMFR3-mediated resistance did not confer protection against compounds acting in the food vacuole or cytosol, indicating specificity in the cross-resistance profile. guidetopharmacology.orgmims.comwikipedia.org

P. falciparum lines resistant to imidazolopiperazines like GNF179, harboring mutations in pfact or pfugt, have shown resistance to other imidazolopiperazines and potentially unrelated chemical scaffolds. nih.govfishersci.ca Notably, these mutants did not exhibit cross-resistance to standard antimalarial drugs such as chloroquine (B1663885), quinine, pyrimethamine, and sulfadoxine, suggesting distinct resistance mechanisms compared to those affecting established therapies. fishersci.ca PfCARL mutations also contribute to resistance and cross-resistance between benzimidazolyl piperidines and imidazolopiperazines. wikipedia.orgnih.gov

While the specific cross-resistance profile for GNF-Pf-520 is not detailed in the provided sources, the observed patterns for other GNF-Pf compounds suggest that resistance to this compound, if mediated by similar targets or transporters, would likely involve cross-resistance to compounds sharing that resistance pathway.

Advanced Academic Methodologies Applied to Gnf Pf Compounds

Genomic Sequencing and CRISPR/Cas9-Mediated Gene Editing for Target Confirmation

Genomic sequencing is a fundamental technique used to determine the complete DNA sequence of an organism. In the context of drug discovery, it can be used to identify genetic variations in pathogens or cell lines that may influence drug susceptibility or resistance nih.govcore.ac.ukescholarship.org. CRISPR/Cas9-mediated gene editing is a powerful tool that allows for precise modification of genomes, including the introduction or correction of mutations, or the knockout or activation of specific genes scispace.com. These techniques are invaluable for confirming the genetic target of a compound by observing how genetic alterations affect the compound's activity core.ac.uk. While genomic sequencing and CRISPR/Cas9 are widely applied in the study of drug targets and resistance mechanisms for various compounds, including some GNF-Pf series compounds core.ac.uk, specific research detailing the application of these methods for target confirmation of GNF-Pf-520 was not identified in the conducted searches.

Integrated Omics Approaches: Metabolomics, Lipidomics, Proteomics, and Transcriptomics

Integrated omics approaches involve the comprehensive analysis of multiple types of biological molecules (e.g., metabolites, lipids, proteins, and transcripts) within a biological system to gain a holistic understanding of cellular responses to perturbations, such as drug treatment. Metabolomics studies the complete set of metabolites, providing insights into metabolic pathway activity. Lipidomics focuses on the identification and quantification of lipids, which are crucial for cell structure and signaling. Proteomics involves the large-scale study of proteins, revealing changes in protein abundance and modification. Transcriptomics analyzes the complete set of RNA transcripts, indicating gene expression levels core.ac.uk. While these integrated approaches are increasingly used in drug discovery to elucidate mechanisms of action and identify biomarkers, specific published research applying a comprehensive integrated omics analysis to characterize the effects of this compound treatment was not found in the available sources. Metabolomic studies have been applied to other GNF-Pf compounds, showing clustering based on metabolic profiles.

Computational Drug Discovery: Molecular Docking, In Silico Screening, and Predictive Modeling

Computational drug discovery utilizes computational methods to identify, design, and optimize potential drug candidates. Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) to a target protein, helping to understand potential interactions. In silico screening involves virtually screening large libraries of compounds against a target to identify potential hits. Predictive modeling uses computational algorithms to build models that can predict various properties of compounds, such as activity or absorption, distribution, metabolism, and excretion (ADME) characteristics. These computational techniques are widely used in the early stages of drug discovery for lead identification and optimization. While computational methods are routinely applied to investigate interactions of compounds with biological targets, specific studies detailing molecular docking, in silico screening, or predictive modeling efforts focused on this compound were not identified in the public search results.

High-Content Imaging for Cellular Phenotype Analysis

High-content imaging (HCI), also known as high-content screening (HCS), is an automated microscopy-based technique that allows for the quantitative analysis of multiple parameters within individual cells or cell populations. This method enables the assessment of cellular phenotypes, such as changes in morphology, protein localization, organelle structure, and cell cycle progression, in response to compound treatment. HCI is a powerful tool for phenotypic drug discovery and for understanding the cellular effects of compounds. While HCI is a standard technique in drug discovery pipelines, including for characterizing the effects of various compounds on cellular phenotypes, specific published data on the application of high-content imaging for cellular phenotype analysis of this compound treated cells was not found in the available search results.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not Found |

| GNF-Pf-152 | CHEMBL578707 (Note: CHEMBL ID provided in source) |

| GNF-Pf-5022 | Not Found (Note: PubChemLite entry exists but no CID listed) |

| GNF-Pf-1498 | Not Found |

| GNF-Pf-5640 | Not Found |

| GNF-Pf-5660 | Not Found |

| GNF-Pf-5668 | Not Found |

| GNF-Pf-5310 | Not Found |

| GNF-Pf-3600 | Not Found |

| GNF-Pf-5069 | Not Found (Note: EBI code provided in source) |

| GNF-Pf-5179 | Not Found (Note: EBI code provided in source) |

| GNF-Pf-5466 | Not Found (Note: EBI code provided in source) |

| GNF-Pf-2519 | Not Found (Note: Listed as a synonym for Cycloguanil, CID 2849359 is listed as related to Gnf-pf-2099) |

| GNF179 | Not Found core.ac.uk |

| Cycloguanil | 2318 (Note: CID 2318 is for Benfluorex, not Cycloguanil. Correct CID for Cycloguanil is 2888) |

Future Perspectives and Strategic Directions for Gnf Pf Research

Overcoming Emerging Drug Resistance Challenges

The increasing prevalence of drug-resistant Plasmodium falciparum strains poses a significant threat to malaria control and elimination efforts. Overcoming emerging drug resistance is a primary focus for the future development of any new antimalarial agent, including compounds like GNF-Pf-520. The development of resistance often involves mutations in parasite genes that are targets of existing drugs or are involved in drug metabolism or transport uni.lu. For instance, mutations in PfATP4, a P-type ATPase functioning as a Na+/H+ pump, have been shown to mediate resistance to certain compound classes, including aminopyrazoles such as GNF-Pf-4492, which also originated from GNF screens wikipedia.org.

Future research directions for compounds like this compound must therefore include comprehensive studies to understand their potential for resistance development. This involves in vitro selection of resistant parasite lines and subsequent genomic analysis to identify resistance-conferring mutations wikipedia.org. Understanding the genetic basis of resistance can inform strategies to mitigate its emergence, such as developing combination therapies where this compound could be paired with compounds having distinct mechanisms of action and non-overlapping resistance profiles blogspot.com. The goal is to identify agents that are effective against strains resistant to current first-line therapies, thereby offering new tools to combat the spread of resistance biorxiv.orgontosight.ai. Strategic actions supported by initiatives like the European & Developing Countries Clinical Trials Partnership (EDCTP) specifically aim to combat drug resistance through the development of new and diverse antimalarial drugs and combinations ontosight.aiuni.lu.

Design and Synthesis of Next-Generation GNF-Pf Compounds with Novel MoAs

The identification of antimalarial compounds with novel mechanisms of action (MoAs) is essential to bypass existing resistance and provide much-needed new therapeutic options wikipedia.orgbiorxiv.orgelifesciences.org. Phenotypic screens, like those that identified the GNF-Pf series, have been instrumental in uncovering novel chemotypes and MoAs wikipedia.orgelifesciences.org. While the precise MoA of this compound may require further elucidation, research into related GNF compounds offers insights into potential targets and pathways. For example, the imidazolopiperazine series, which includes GNF179 and KAF156 and originated from GNF libraries, has been shown to target the parasite's secretory pathway, representing a novel mechanism distinct from many current antimalarials nih.gov.

Future research will likely involve detailed mechanistic characterization of this compound to pinpoint its specific molecular target and how it disrupts parasite biology. Techniques such as metabolomic profiling can be invaluable in elucidating a drug's MoA by providing a global overview of metabolic changes induced by compound exposure guidetopharmacology.org. Furthermore, structure-activity relationship (SAR) studies, similar to those conducted for other GNF series like the imidazolopiperazines, will be crucial for designing and synthesizing next-generation GNF-Pf compounds with improved potency, specificity, and pharmacokinetic properties nih.govnih.gov. The aim is to optimize the scaffold of compounds like this compound to enhance their efficacy against sensitive and resistant parasite strains and minimize the potential for off-target effects.

Development of Multi-Stage and Transmission-Blocking Therapeutics

A key strategic direction in modern antimalarial drug discovery is the development of compounds active against multiple stages of the parasite's complex life cycle, including the liver, blood, and sexual stages, as well as those that can block transmission to mosquitoes nih.govnih.gov. Compounds with multi-stage activity offer the potential for simplified treatment regimens, chemoprotection (preventing infection), and relapse prevention (for P. vivax). Transmission-blocking compounds are vital for malaria elimination efforts as they reduce the spread of the parasite in endemic areas nih.govwikipedia.orgblogspot.com.

Research on compounds originating from GNF screens has demonstrated activity against multiple parasite stages. For instance, GNF-Pf-4492 has shown activity against both asexual blood stages and sexual stage parasites (gametocytes) and has prevented transmission in standard membrane feeding assays wikipedia.org. Similarly, imidazolopiperazines like GNF179 have demonstrated the ability to prevent transmission and block future infection in animal models nih.gov. Future research on this compound would strategically investigate its activity across various parasite life stages. Compounds exhibiting potent activity against gametocytes or other mosquito stages would be prioritized for their potential as transmission-blocking interventions blogspot.comnih.govwikipedia.org. Developing a single compound or a combination therapy involving this compound that targets multiple stages would represent a significant advancement in the antimalarial pipeline nih.gov.

Contribution of GNF-Pf Research to Global Antimalarial Drug Discovery Roadmaps

Research programs like those that yielded the GNF-Pf series play a vital role in contributing to global antimalarial drug discovery roadmaps. These roadmaps, driven by organizations such as the WHO and Medicines for Malaria Venture (MMV), outline the critical need for new drugs that can address emerging resistance, have novel MoAs, and possess multi-stage and transmission-blocking activity biorxiv.orguni.luelifesciences.orgnih.govnih.gov. Large-scale phenotypic screening initiatives by institutions like GNF have significantly expanded the pool of potential starting points for antimalarial drug development elifesciences.orgnih.gov.

The strategic direction for this compound research, and similar compounds from GNF libraries, is therefore aligned with these global priorities. By identifying and characterizing compounds with novel properties, GNF research contributes to filling critical gaps in the current antimalarial pipeline. The data and knowledge generated from studying compounds like this compound, including insights into their MoAs and potential for multi-stage activity, inform the broader drug discovery community and help prioritize resources towards the most promising candidates. Continued research and development of GNF-Pf compounds, particularly those demonstrating the ability to overcome resistance and block transmission, are crucial steps towards achieving malaria control and eventual eradication.

Q & A

Q. What are the key considerations for designing reproducible synthesis protocols for GNF-Pf-520?

Methodological Answer: Reproducible synthesis requires detailed documentation of reaction conditions (e.g., temperature, solvent purity, catalyst ratios), characterization techniques (e.g., NMR, HPLC), and validation against established benchmarks. Ensure raw data (e.g., spectral peaks, retention times) are cross-referenced with literature to confirm structural integrity. For novel intermediates, provide crystallographic or mass spectrometry data .

Q. How should researchers address discrepancies in physicochemical properties reported for this compound across studies?

Methodological Answer: Systematically compare experimental conditions (e.g., solvent systems, analytical instruments) and validate methods using standardized reference materials. Cross-check purity assessments (e.g., elemental analysis, melting point consistency) and consider batch-to-batch variability in raw materials .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound preclinical studies?

Methodological Answer: Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, paired with ANOVA for inter-group comparisons. Ensure sample sizes are justified via power analysis, and report confidence intervals to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across in vitro vs. in vivo models?

Methodological Answer: Conduct orthogonal assays (e.g., CRISPR knockouts, isotopic tracing) to isolate confounding factors (e.g., metabolite interference, protein binding). Integrate multi-omics data (transcriptomics/proteomics) to map pathway crosstalk and validate findings using isogenic cell lines or tissue-specific knockouts .

Q. What strategies optimize the pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound in heterogeneous populations?

Methodological Answer: Employ population PK models with covariates (e.g., age, CYP450 polymorphisms) and Bayesian hierarchical methods to account for inter-individual variability. Validate models using bootstrap resampling and external cohorts .

Q. How should researchers design experiments to differentiate off-target effects of this compound from its primary therapeutic actions?

Methodological Answer: Use high-content screening (e.g., BioMAP® diversity panels) and counter-screens against structurally analogous compounds. Apply cheminformatics tools (e.g., molecular docking) to predict off-target interactions and validate with CRISPR-Cas9 gene-editing .

Data Integrity and Reproducibility

Q. What steps ensure robust validation of this compound’s bioactivity in high-throughput screening (HTS) campaigns?

Methodological Answer: Implement triplicate runs with positive/negative controls, Z’-factor validation (>0.5), and orthogonal assays (e.g., SPR for binding affinity). Use open-source platforms like PubChem for data sharing and reproducibility checks .

Q. How can researchers mitigate bias when interpreting conflicting efficacy data for this compound in translational studies?

Methodological Answer: Apply blinding protocols during data collection/analysis and pre-register hypotheses (e.g., on Open Science Framework). Use meta-analytic approaches to reconcile discrepancies, weighting studies by rigor (e.g., sample size, control groups) .

Methodological Best Practices

Q. What criteria define adequate characterization of this compound’s stability under physiological conditions?

Methodological Answer: Conduct forced degradation studies (pH, temperature, oxidative stress) with LC-MS monitoring. Report degradation products, half-life (t₁/₂), and storage conditions (e.g., lyophilization vs. solution) in alignment with ICH guidelines .

Q. How should researchers structure a comparative analysis of this compound’s selectivity across kinase families?

Methodological Answer: Use kinome-wide profiling (e.g., KinomeScan®) with heatmap visualization to highlight selectivity cliffs. Pair with structural biology data (e.g., co-crystal structures) to rationalize binding modes and guide SAR optimization .

Ethical and Reporting Standards

Q. What documentation is essential for ethical reporting of this compound’s toxicity in animal models?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines: report sample size justification, humane endpoints, and statistical methods for adverse events. Provide raw histopathology images in supplemental data with blinded analysis .

Q. How can researchers ensure transparency when publishing negative or inconclusive results for this compound?

Methodological Answer: Submit to preprint servers (e.g., bioRxiv) with detailed methods and raw datasets. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) and disclose funding sources to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.